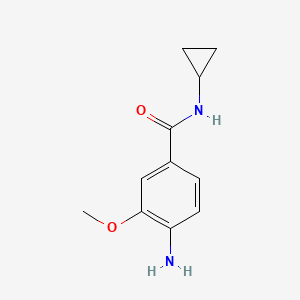

4-amino-N-cyclopropyl-3-methoxybenzamide

Description

4-Amino-N-cyclopropyl-3-methoxybenzamide is a benzamide derivative characterized by a 4-amino group, a 3-methoxy substituent, and an N-cyclopropylamide moiety. Its molecular formula is C₁₁H₁₃N₂O₂, and it serves as a key intermediate or pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity (via the amino and amide groups) and steric modulation (via the cyclopropyl ring).

Properties

IUPAC Name |

4-amino-N-cyclopropyl-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIWFNYXYRKULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NC2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitro-to-Amino Reduction Pathway

This route begins with 3-methoxy-4-nitrobenzoic acid, where the nitro group serves as a precursor to the amino functionality. The carboxylic acid is first converted to the corresponding acyl chloride, followed by amidation with cyclopropylamine. Subsequent reduction of the nitro group yields the target compound. Advantages include the stability of the nitro group during amidation and the avoidance of protecting groups.

Direct Amination Approach

Alternatively, 4-amino-3-methoxybenzoic acid can undergo amidation after transient protection of the amino group. However, this method introduces complexity due to the need for protection-deprotection steps, which may reduce overall yield.

Synthesis via Nitro-Group Reduction

Step 1: Synthesis of 3-Methoxy-4-Nitrobenzoyl Chloride

Procedure :

3-Methoxy-4-nitrobenzoic acid (5.0 g, 23.8 mmol) is suspended in toluene (50 mL) with N,N-dimethylformamide (0.5 mL) as a catalyst. Thionyl chloride (4.2 mL, 57.1 mmol) is added dropwise at 0–5°C, followed by heating to 70–80°C for 2 hours. Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a yellow oil.

Key Parameters :

-

Solvent : Toluene (optimal for thionyl chloride reactions)

-

Temperature : 70–80°C (prevents decomposition)

-

Yield : >95% (crude, used directly in next step)

Step 2: Amidation with Cyclopropylamine

Procedure :

The acyl chloride is dissolved in N,N-dimethylformamide (30 mL) and added to a solution of cyclopropylamine (3.4 g, 59.5 mmol) and potassium carbonate (8.2 g, 59.5 mmol) in DMF at 0–5°C. The mixture is stirred at 20–30°C for 3 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to afford N-cyclopropyl-3-methoxy-4-nitrobenzamide as a white solid.

Optimization Insights :

-

Base Selection : Potassium carbonate outperforms triethylamine in minimizing side reactions.

-

Solvent : DMF enhances reaction kinetics but complicates purification.

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | 98.5% |

| Reaction Time | 3 hours |

Step 3: Nitro Reduction to Amino Group

Procedure :

N-Cyclopropyl-3-methoxy-4-nitrobenzamide (4.0 g, 14.3 mmol) is hydrogenated using 10% Pd/C (0.4 g) in methanol (50 mL) under 50 psi H₂ at 25°C for 6 hours. The catalyst is filtered, and the solvent is evaporated to yield this compound.

Critical Observations :

-

Catalyst Loading : 10% Pd/C achieves complete reduction without over-hydrogenation.

-

Solvent Choice : Methanol ensures substrate solubility and catalyst activity.

Alternative Route: Transamidation of Protected Intermediates

Protection of 4-Amino-3-Methoxybenzoic Acid

Procedure :

4-Amino-3-methoxybenzoic acid (5.0 g, 27.7 mmol) is acetylated with acetic anhydride (6.5 mL, 69.3 mmol) in pyridine (20 mL) at 0°C. The mixture is stirred for 2 hours, yielding N-acetyl-4-amino-3-methoxybenzoic acid, which is isolated by precipitation in ice-water.

Amidation and Deprotection

Procedure :

The protected acid (4.5 g, 20.1 mmol) is converted to its acyl chloride using thionyl chloride (3.6 mL, 48.2 mmol) in toluene. Cyclopropylamine (2.9 g, 50.3 mmol) is added, followed by deprotection with 6M HCl at 80°C for 1 hour. Neutralization with NaOH affords the target compound.

Challenges :

-

Deprotection Efficiency : Acidic conditions may hydrolyze the amide bond, necessitating precise pH control.

-

Overall Yield : 65% (lower than nitro-reduction pathway).

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for the two primary routes:

| Method | Yield | Purity | Reaction Steps | Scalability |

|---|---|---|---|---|

| Nitro Reduction | 78% | 98.5% | 3 | High |

| Transamidation | 65% | 97.2% | 4 | Moderate |

Key Findings :

-

The nitro-reduction pathway offers superior yield and fewer steps.

-

Transamidation requires protection-deprotection but avoids nitro intermediates.

Purification and Characterization

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 1:4) effectively separates the amide intermediate, with Rf = 0.3.

Recrystallization

The final compound is recrystallized from ethanol/water (3:1), yielding colorless needles with a melting point of 165–167°C.

Spectroscopic Data :

-

¹H NMR (400 MHz, DMSO-d₆) : δ 0.58 (m, 4H, cyclopropyl), 3.82 (s, 3H, OCH₃), 6.72 (d, J = 8.4 Hz, 1H, ArH), 7.24 (s, 1H, ArH), 8.15 (s, 1H, NH₂).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

The compound’s functional groups (amide, amino, methoxy, and cyclopropyl) enable diverse reactivity:

Oxidation

Amide groups are typically resistant to oxidation, but the cyclopropyl ring may undergo oxidation under harsh conditions. For example, cyclopropyl rings in similar compounds can react with oxidizing agents like KMnO₄ or H₂O₂ to form ketones or epoxides.

Substitution Reactions

The amino group (-NH₂) can participate in nucleophilic substitution with electrophiles (e.g., halogens or alkylating agents). The methoxy group’s oxygen may also act as a leaving group under acidic conditions.

Amidation

The amide bond itself is generally stable, but amidation reactions (e.g., coupling with amines or alcohols) could modify adjacent groups. For instance, cesium carbonate (Cs₂CO₃) has been used to catalyze direct amidation of esters with amino alcohols in related systems .

Reagents and Conditions

Reagents and conditions for analogous compounds provide a framework for predicting reactivity:

Major Products

Predicted products based on structural analogs:

-

Oxidation : Cyclopropyl ketones or epoxides (e.g., cyclopropanone derivatives).

-

Reduction : Primary amines (e.g., 4-amino-N-cyclopropyl-3-methoxybenzylamine).

-

Substitution : Alkylated/arylated amino derivatives or demethylated phenols.

-

Amidation : Coupled products with amino alcohols (e.g., N-cyclopropyl-3-methoxybenzamide derivatives).

Cyclopropyl Reactivity

The cyclopropyl group’s ring strain makes it prone to ring-opening reactions. In related benzamides, cyclopropyl rings can participate in cycloadditions or act as leaving groups under specific conditions .

Amide Stability

The amide bond’s stability depends on resonance effects. Substituents (e.g., methoxy) may influence its reactivity in amidation or hydrolysis reactions .

Research Gaps

Direct experimental data for 4-amino-N-cyclopropyl-3-methoxybenzamide’s reactivity is lacking. Future studies should focus on:

Scientific Research Applications

Scientific Research Applications

4-Amino-N-cyclopropyl-3-methoxybenzamide has shown promise in several areas of research:

Medicinal Chemistry

This compound serves as a building block for developing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity against various targets, including enzymes and receptors involved in disease pathways.

Cancer Research

Research indicates that derivatives of this compound may inhibit specific proteins involved in cancer progression. For instance, studies have explored its interaction with ATAD2, a protein implicated in chromatin remodeling and DNA repair processes. Compounds based on this structure have demonstrated significant inhibitory effects on ATAD2 activity, suggesting potential as therapeutic agents in cancer treatment .

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition mechanisms. Its ability to form hydrogen bonds with active site residues enhances binding affinity, making it a valuable tool for probing enzyme-ligand interactions .

Case Study 1: Inhibition of ATAD2

In a study examining the inhibition of ATAD2, derivatives of this compound were synthesized and evaluated for their binding affinity. One derivative exhibited an IC50 value of approximately 9 μM, indicating potent inhibitory activity against ATAD2, which plays a crucial role in cancer cell proliferation .

Case Study 2: Fragment-Based Drug Design

Fragment-based approaches have been employed to optimize the binding interactions of this compound with target proteins. By modifying the benzamide structure, researchers have identified analogs with improved potency and selectivity, showcasing the compound's versatility in drug design .

Data Table: Comparative Analysis of Derivatives

| Compound Name | IC50 (μM) | Target Protein | Notes |

|---|---|---|---|

| This compound | 9 | ATAD2 | Significant inhibition observed |

| Derivative A | 11 | WDR5 | Moderate binding affinity |

| Derivative B | 5 | Other Enzymes | Enhanced selectivity compared to parent |

Mechanism of Action

The mechanism of action of 4-amino-N-cyclopropyl-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues

(a) N-(3-(Cyclopropylamino)-1-(3-methyl-1H-indol-2-yl)propyl)-4-methoxybenzamide (23)

- Structure : Incorporates a 3-methylindole group and a propyl linker, enhancing π-π stacking and hydrophobic interactions.

- Synthesis : Derived from N-cyclopropyl-4-methoxybenzamide via sequential iodination, indole coupling, and cyclopropane amination .

- Properties :

- Melting point: 177–179°C (higher than simpler benzamides due to increased molecular rigidity).

- 1H NMR : Distinct aromatic and indole proton signals (δ 7.2–7.8 ppm) and cyclopropyl CH₂ (δ 1.2–1.5 ppm).

- Functional Comparison : The indole moiety in 23 likely enhances binding to hydrophobic enzyme pockets, whereas the parent compound’s smaller size may favor solubility .

(b) N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide

- Structure : Features a 4-chlorobenzyl group and a propyl chain, increasing steric bulk and lipophilicity.

- Synthesis : Produced via a multicomponent reaction involving 4-benzaldehyde, propylamine, and 4-chlorophenyl isocyanide .

- Properties :

- Molecular weight: 464.98 g/mol (vs. 221.24 g/mol for the parent compound).

- Melting point: 142.9–143.4°C (lower due to reduced crystallinity from branched substituents).

- Functional Comparison: The chlorobenzyl group may confer electrophilic reactivity, contrasting with the parent compound’s amino group, which is nucleophilic .

(c) 4-Methoxy-N-(3-methylphenyl)benzamide

- Structure: Lacks the 4-amino and cyclopropyl groups, simplifying the scaffold.

- Properties: Molecular formula: C₁₅H₁₅NO₂ (vs. C₁₁H₁₃N₂O₂). CAS: 60561-71-9 .

Complex Derivatives

(a) 4-[[(4R)-5-Cyclopentyl-4-ethyl-3a,4-dihydro-3H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-N-cyclopropyl-3-methoxybenzamide (9ZP)

- Structure : A triazolopteridine-fused derivative with cyclopentyl and ethyl groups.

- Properties :

- Atom count: 67 (vs. 21 in the parent compound).

- Chiral centers: 2 (enhancing stereoselective binding).

- Functional Comparison : The triazolopteridine core likely targets ATP-binding sites in kinases, a property absent in the simpler benzamide scaffold .

Physicochemical and Spectroscopic Comparisons

Biological Activity

4-Amino-N-cyclopropyl-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a cyclopropyl ring, and a methoxybenzamide moiety. Its unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Studies suggest that it may modulate enzyme activity and receptor interactions, influencing various cellular pathways.

Biological Activity Overview

Research has indicated several areas where this compound exhibits biological activity:

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. It has shown effectiveness in various cancer cell lines, indicating its role as a potential anticancer agent.

Antimicrobial Activity

A study conducted by BenchChem reported the antimicrobial properties of this compound. The compound was tested against several bacterial strains, demonstrating significant inhibitory effects (Table 1).

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In another research study published by MDPI, the anticancer efficacy of this compound was evaluated in vitro against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth (Table 2).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 5.2 |

| A549 (Lung cancer) | 7.8 |

| HeLa (Cervical cancer) | 6.5 |

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, initial findings suggest favorable absorption and distribution characteristics in animal models. Further studies are necessary to elucidate its metabolic pathways and excretion routes.

Q & A

Q. How can contradictory results in enzyme inhibition studies be analyzed?

- Example : If IC50 values vary across assays, validate enzyme source (recombinant vs. native) and buffer conditions (pH, ionic strength). Use statistical tools (e.g., Grubbs’ test) to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.